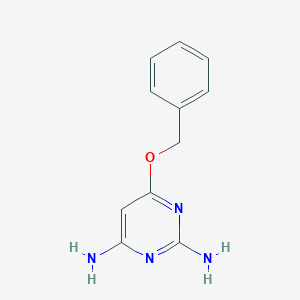

2,6-Diamino-4-(benzyloxy)pyrimidine

Vue d'ensemble

Description

2,6-Diamino-4-(benzyloxy)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two amino groups at positions 2 and 6, and a benzyloxy group at position 4 of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-4-(benzyloxy)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-diamino-4-hydroxypyrimidine with benzyl alcohol. The reaction typically occurs under acidic or basic conditions to facilitate the substitution of the hydroxyl group with the benzyloxy group.

Another method involves the use of 2,6-diamino-4-chloropyrimidine as a starting material. This compound can undergo nucleophilic substitution with benzyl alcohol in the presence of a base such as sodium hydroxide or potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Diamino-4-(benzyloxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The benzyloxy group can be reduced to a hydroxyl group.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The primary applications of 2,6-diamino-4-(benzyloxy)pyrimidine are rooted in its antiproliferative properties , making it a candidate for further investigation as a potential anticancer agent. Its structural characteristics allow it to serve as a precursor for synthesizing various derivatives aimed at enhancing biological activity. Notably, derivatives of this compound have been developed as inhibitors of the O6-alkylguanine-DNA alkyltransferase (AGT) enzyme, which plays a critical role in DNA repair mechanisms in tumor cells. By inhibiting AGT, these compounds could increase the efficacy of alkylating agents used in chemotherapy, thereby improving tumor cell death rates .

Anticancer Activity

Several studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. For instance, research has shown that modifications at the amino or benzyloxy positions can yield compounds with improved pharmacological profiles .

Synthesis and Derivatives

A notable synthetic route involves heating sodium with benzyl alcohol and 6-chloro-2,4-diamino-pyrimidine under controlled conditions. This method allows for the selective modification of the compound to enhance its biological properties .

Inhibition Studies

In vitro studies have indicated that certain derivatives exhibit significant inhibition of AGT activity. For example, compounds such as 2,4-diamino-6-benzyloxy-5-nitrosopyrimidine have shown up to 60 times greater effectiveness at inactivating mutant alkyltransferases compared to standard treatments like O6-benzylguanine .

Comparative Analysis of Related Compounds

Mécanisme D'action

The mechanism of action of 2,6-Diamino-4-(benzyloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Diamino-4-chloropyrimidine: Similar structure but with a chlorine atom instead of a benzyloxy group.

2,6-Diamino-4-hydroxypyrimidine: Contains a hydroxyl group instead of a benzyloxy group.

2,4-Diamino-6-chloropyrimidine: Different substitution pattern with amino groups at positions 2 and 4, and a chlorine atom at position 6.

Uniqueness

2,6-Diamino-4-(benzyloxy)pyrimidine is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and ability to interact with biological targets, making it a valuable compound for various research applications .

Activité Biologique

2,6-Diamino-4-(benzyloxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its biochemical properties, mechanisms of action, and significant research findings related to its biological activity.

1. Overview of this compound

This compound is characterized by two amino groups at positions 2 and 6, and a benzyloxy group at position 4. Its structural features contribute to its diverse biological activities, including potential anticancer and antimicrobial properties.

2.1 Interaction with Biological Targets

The compound exhibits interactions with various enzymes and receptors in the body. Research indicates that it may inhibit specific kinases involved in cell proliferation and survival, thereby modulating critical signaling pathways related to cancer progression.

2.2 Enzyme Inhibition

Studies suggest that this compound can act as an inhibitor of O6-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein that protects cells from alkylating agents . This inhibition can enhance the efficacy of chemotherapeutic agents that induce DNA damage.

3.1 Anticancer Properties

The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit the growth of human breast cancer and gastric cancer cells. The mechanism appears to involve the modulation of cellular signaling pathways critical for tumor growth.

4.1 In Vitro Studies

In vitro assays have shown that modifications at various positions on the pyrimidine ring can enhance biological activity. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-4-pyrimidinol | Contains an amino group at position 2 | Antiproliferative activity |

| 5-Amino-2-methylpyrimidine | Methyl substitution at position 5 | Kinase inhibition |

| 4(6)-Benzyloxy-2-amino-5-nitropyrimidine | Nitro group addition enhances activity | Cytotoxic effects against certain cancers |

This table highlights the diversity within pyrimidine derivatives and underscores the unique features of this compound that contribute to its distinct biological profile.

4.2 Animal Model Studies

While extensive studies in animal models are lacking, preliminary research suggests that dosage effects have not been fully explored, leaving gaps regarding potential toxicities or adverse effects at higher doses. Future research should aim to elucidate these aspects.

5. Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are not well-documented but are suggested to be favorable based on its chemical structure and reactivity. However, comprehensive studies assessing its safety profile in vivo are necessary to establish safe dosage ranges for therapeutic applications.

6. Conclusion

The biological activity of this compound presents promising avenues for further research in anticancer and antimicrobial therapies. Its ability to inhibit AGT and modulate cell signaling pathways underscores its potential as a valuable compound in drug development. Future studies should focus on detailed pharmacokinetic analyses and extensive in vivo evaluations to better understand its therapeutic potential and safety.

Propriétés

IUPAC Name |

6-phenylmethoxypyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c12-9-6-10(15-11(13)14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIHQMTVQZOYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC(=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.